molecular formula C20H28O6 B1665945 Amarolide CAS No. 29913-86-8

Amarolide

Cat. No. B1665945
CAS RN: 29913-86-8
M. Wt: 364.4 g/mol
InChI Key: UNWAHVGSROASNT-HXNJGWPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amarolide is a biochemical.

Scientific Research Applications

Scientific Research Applications of Amarolide and Related Compounds

  • AMARI COVID-19 Application Analysis

    • Amarolide's relation to the AMARI COVID-19 application was studied to assess its impact on community acceptance and effectiveness in preventing the spread of COVID-19 (Nuryanto et al., 2020).
  • Phyllanthus amarus in Cancer Treatment

    • Phyllanthus amarus, which may contain similar compounds to Amarolide, showed potential in increasing the lifespan of rats with hepatocellular carcinoma, indicating a possible role in cancer treatment (Rajeshkumar & Kuttan, 2000).
  • Ethnomedicinal Uses and Pharmacology

    • Phyllanthus amarus has been extensively used in traditional medicine for various ailments, suggesting potential applications for Amarolide-like compounds in a broad range of therapeutic areas (Patel et al., 2011).
  • Amarogentin in Liver Carcinogenesis

    • Amarogentin, a component similar to Amarolide, showed effectiveness in preventing liver carcinogenesis, indicating its potential in cancer prevention and treatment (Pal et al., 2012).
  • Amarogentin in Stem Cell Self-Renewal Pathways

    • Amarogentin has been found to influence stem cell self-renewal pathways, which could be significant in developing therapies for diseases like liver cancer (Sur et al., 2016).
  • Phyllanthus amarus in Anti-Inflammatory Research

    • Research on Phyllanthus amarus, containing compounds akin to Amarolide, demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases (Kiemer et al., 2003).

properties

CAS RN

29913-86-8

Product Name

Amarolide

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione

InChI

InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8-13,16-17,21,24H,5-7H2,1-4H3/t8-,9-,10+,11+,12+,13-,16-,17+,19-,20+/m1/s1

InChI Key

UNWAHVGSROASNT-HXNJGWPRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)O)C)C)O

SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amarolide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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